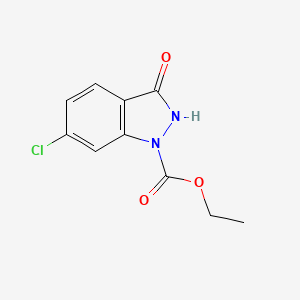

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester

CAS No.: 89438-39-1

Cat. No.: VC16693401

Molecular Formula: C10H9ClN2O3

Molecular Weight: 240.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89438-39-1 |

|---|---|

| Molecular Formula | C10H9ClN2O3 |

| Molecular Weight | 240.64 g/mol |

| IUPAC Name | ethyl 6-chloro-3-oxo-2H-indazole-1-carboxylate |

| Standard InChI | InChI=1S/C10H9ClN2O3/c1-2-16-10(15)13-8-5-6(11)3-4-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14) |

| Standard InChI Key | IECBZHJWTYEIPN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1C2=C(C=CC(=C2)Cl)C(=O)N1 |

Introduction

Structural and Physicochemical Properties

The molecular formula of 1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester is C₁₀H₉ClN₂O₃, with a molecular weight of 240.64 g/mol. Its IUPAC name, ethyl 6-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, reflects the ester group at position 1, the ketone at position 3, and the chloro substituent at position 6 of the indazole ring.

Comparative Analysis with Analogous Structures

A closely related analog, ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS 16105-24-1), lacks the chloro substituent and has a molecular weight of 206.20 g/mol . The addition of chlorine increases the molecular weight by approximately 34.44 g/mol, influencing properties such as density (estimated at 1.3±0.1 g/cm³) and solubility .

| Property | 6-Chloro Derivative (CAS 89438-39-1) | Non-Chloro Analog (CAS 16105-24-1) |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂O₃ | C₁₀H₁₀N₂O₃ |

| Molecular Weight (g/mol) | 240.64 | 206.20 |

| Density (g/cm³) | 1.3±0.1 (estimated) | 1.3±0.1 |

| Key Functional Groups | Chloro, ester, ketone | Ester, ketone |

The chloro group enhances electrophilic reactivity at the 6-position, making the compound a candidate for further functionalization.

Synthesis and Manufacturing

The synthesis of this compound typically involves nucleophilic acyl substitution between 6-chloroindazole and ethyl chloroformate in the presence of a base such as triethylamine. Key steps include:

-

Reaction Setup: 6-Chloroindazole is dissolved in a polar aprotic solvent (e.g., dichloromethane or ethanol) with triethylamine to deprotonate the indazole nitrogen.

-

Acyl Substitution: Ethyl chloroformate is added dropwise at controlled temperatures (0–25°C), facilitating ester formation.

-

Purification: The crude product is purified via recrystallization or column chromatography, yielding the target compound in moderate to high purity.

Alternative methods from analogous syntheses include the use of aluminum trichloride in dichloromethane for Friedel-Crafts acylations and oxidative cleavage with hydrogen peroxide under basic conditions . These methods highlight the adaptability of indazole derivatives to diverse reaction conditions.

Chemical Reactivity and Mechanistic Insights

The compound participates in reactions characteristic of both esters and heterocycles:

Hydrolysis

Under basic conditions (e.g., NaOH), the ethyl ester undergoes saponification to yield the corresponding carboxylic acid. Acidic hydrolysis is less efficient due to competing side reactions.

Nucleophilic Substitution

The chloro substituent at position 6 is susceptible to displacement by nucleophiles such as amines or alkoxides, enabling the synthesis of derivatives with modified biological activity. For example, reaction with cyclopropylamine could yield analogs similar to AMPK activators described in medicinal chemistry studies .

Cyclization Reactions

The ketone at position 3 may engage in cyclocondensation reactions with hydrazines or amidines, forming fused heterocyclic systems . Such transformations are critical in developing tricyclic topoisomerase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume